molecular formula C17H18O3 B452810 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-83-5

3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B452810
CAS No.: 329222-83-5
M. Wt: 270.32g/mol
InChI Key: QFNZCIQKNJFSAA-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C17H18O3 It is a derivative of benzaldehyde, featuring a methoxy group and a dimethylphenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and dimethylphenoxy groups can influence the compound’s binding affinity and specificity for different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and dimethylphenoxy groups provides a distinct electronic environment that can affect its interactions with other molecules .

Properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-6-13(2)8-16(7-12)20-11-15-9-14(10-18)4-5-17(15)19-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNZCIQKNJFSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214049
Record name 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-83-5
Record name 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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